molecular formula C20H23NO4 B2536212 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide CAS No. 939157-09-2

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2536212
CAS RN: 939157-09-2
M. Wt: 341.407
InChI Key: VDAHYIWUIVOEKD-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a benzofuran core structure. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring . The compound also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran core would contribute to the aromaticity of the molecule, while the acetamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an acetamide group could increase its solubility in polar solvents .

Scientific Research Applications

Benzofuran Derivatives in Drug Discovery

Benzofuran derivatives are recognized for their broad spectrum of biological and pharmacological activities. They are considered privileged structures in drug discovery, particularly in developing antimicrobial agents. Their unique structural features make them suitable candidates for treating microbial diseases, including resistant strains. Benzofuran compounds like psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin conditions such as cancer and psoriasis. This indicates the potential of benzofuran derivatives in therapeutic applications, suggesting that the given compound might have similar utility in drug development (Hiremathad et al., 2015).

Acetamide Derivatives and Environmental Impact

Research on acetamide derivatives, such as acetaminophen, highlights their environmental presence and potential toxicological effects. Advanced oxidation processes (AOPs) have been applied to degrade acetaminophen in aqueous media, generating various by-products. Understanding the degradation pathways and toxicity of these by-products is crucial for environmental safety. This suggests the significance of studying similar acetamide derivatives for their environmental fate and impact (Qutob et al., 2022).

Potential in Material Science

The conversion of plant biomass into furan derivatives, including compounds similar to the given chemical structure, offers sustainable alternatives for producing polymers, functional materials, and fuels. Such applications are vital for advancing green chemistry and reducing reliance on fossil fuels. The versatility of furan derivatives, derived from renewable resources, underscores the importance of exploring compounds like "2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide" for material science applications (Chernyshev et al., 2017).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-23-16-10-8-15(9-11-16)21-18(22)13-24-17-7-5-6-14-12-20(2,3)25-19(14)17/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAHYIWUIVOEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide

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